molecular formula C25H22N4O5S B3004517 (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide CAS No. 356100-48-6

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide

Cat. No. B3004517
CAS RN: 356100-48-6
M. Wt: 490.53
InChI Key: LBKQLXLAIXLABO-XNTDXEJSSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfamoyl group and a naphthalene ring, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the naphthalene ring are both planar, aromatic structures, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its hydrophobicity, while the sulfamoyl group could potentially form hydrogen bonds, increasing its solubility in polar solvents .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that similar sulfonylurea compounds often target specific enzymes or receptors in the body .

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. The exact pathways and their downstream effects are currently unknown. It is known that similar compounds can affect a variety of biochemical processes, including enzyme activity and signal transduction .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the rate of degradation of the compound . Furthermore, the presence of other compounds can also influence the compound’s action.

properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-naphthalen-1-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-24-16-22(27-25(28-24)34-2)29-35(31,32)20-13-11-19(12-14-20)26-23(30)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-16H,1-2H3,(H,26,30)(H,27,28,29)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKQLXLAIXLABO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide

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